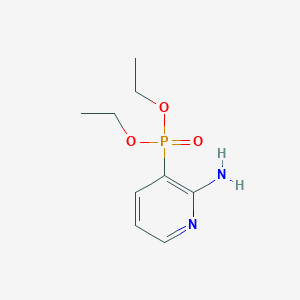

Diethyl (2-Amino-3-pyridyl)phosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl (2-Amino-3-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl (2-Amino-3-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-amino-3-pyridinecarboxaldehyde under mild conditions. This reaction typically requires a catalyst, such as iodine or iron, and can be carried out under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and palladium catalysts has been reported to achieve efficient cross-coupling reactions, which are essential for large-scale synthesis .

Analyse Chemischer Reaktionen

Synthetic Pathways and Multicomponent Reactions

Diethyl (2-Amino-3-pyridyl)phosphonate is synthesized via multicomponent reactions (MCRs), such as the Kabachnik–Fields reaction , which involves:

-

Ammonia (or amine derivatives),

-

Carbonyl compounds (aldehydes or ketones),

-

Diethyl phosphite or related phosphonating agents.

For example, α-aminophosphonate intermediates formed in MCRs undergo cyclization to yield pyridinylphosphonates (Scheme 1) . Post-condensation modifications, such as oxidation or nucleophilic substitution , further functionalize the phosphonate group.

Key Example :

-

Reaction of 5-chloro-2-pentanone with ammonia and diethyl phosphonate generates a non-isolable intermediate that cyclizes to form pyrrolidinylphosphonates .

Reactivity of the Amino Group

The 2-amino group participates in:

-

Schiff base formation with aldehydes, enabling access to imine-linked coordination complexes.

-

Electrophilic aromatic substitution (e.g., nitration, halogenation) directed by the amino group’s activating effects.

-

Aza-Michael additions with α,β-unsaturated carbonyl compounds, forming heterocyclic adducts .

Example :

-

Aza-Michael reaction with β-(dimethylamino)vinyl ketone yields 2-thioxopyridin-3-ylphosphonate derivatives .

Phosphonate Group Transformations

The diethyl phosphonate group undergoes:

-

Hydrolysis to phosphonic acids under acidic or basic conditions.

-

Cross-couplings (e.g., Hirao reaction) with aryl halides to form P–C bonds.

-

Radical reactions , such as visible-light-mediated coupling with arylazo sulfones to form arylphosphonates (Scheme 7) .

Computational Insights

DFT studies on analogous pyridinylphosphonates reveal:

Wissenschaftliche Forschungsanwendungen

Diethyl (2-Amino-3-pyridyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

Wirkmechanismus

The mechanism of action of diethyl (2-Amino-3-pyridyl)phosphonate involves its interaction with specific molecular targets. For example, it has been shown to inhibit cholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is crucial for its potential therapeutic applications in treating diseases related to cholinesterase dysfunction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to diethyl (2-Amino-3-pyridyl)phosphonate include:

- Diethyl (2-Amino-4-pyridyl)phosphonate

- Diethyl (2-Amino-5-pyridyl)phosphonate

- Diethyl (2-Amino-6-pyridyl)phosphonate

Uniqueness

What sets this compound apart from its analogs is its specific substitution pattern on the pyridine ring, which can significantly influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in both research and industrial applications .

Biologische Aktivität

Diethyl (2-Amino-3-pyridyl)phosphonate is an organophosphorus compound that has garnered attention due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group and a phosphonate functional group. Its molecular formula is C9H14N1O3P. The presence of the amino group on the pyridine ring enhances its reactivity and interaction with various biological targets.

1. Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For example, compounds synthesized from this base structure have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (DU-145) cells. In vitro studies demonstrated that these derivatives could induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MCF-7 | 15 | Induces apoptosis via caspase activation |

| Derivative B | DU-145 | 10 | Inhibits cell cycle progression |

| Derivative C | HL-60 | 12 | Promotes oxidative stress |

2. Acetylcholinesterase Inhibition

This compound has been studied for its potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's. The amino group on the pyridine ring plays a crucial role in binding to the active site of acetylcholinesterase, enhancing the compound's efficacy.

Table 2: Acetylcholinesterase Inhibition Potency

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As noted, it acts as an inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.

- Induction of Apoptosis : Its derivatives have been shown to activate caspases, which are critical for programmed cell death in cancer cells.

- Oxidative Stress Induction : Some studies suggest that these compounds may increase reactive oxygen species (ROS) levels, contributing to cytotoxic effects on cancer cells.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of pyridine derivatives with diethyl phosphite under acidic conditions. Various modifications can be made to enhance its biological activity or selectivity for specific targets.

Table 3: Synthesis Pathways for Derivatives

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| Pyridine + Diethyl Phosphite | Acidic medium, reflux | This compound |

| This compound + Halogenated Compounds | Nucleophilic substitution | Halogenated derivatives |

Case Studies

A notable study evaluated the anticancer effects of a series of this compound derivatives on human leukemia cells. The results showed that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.

In another case study focusing on neuroprotective effects, derivatives demonstrated significant inhibition of acetylcholinesterase activity in vitro, suggesting their potential utility in treating Alzheimer's disease.

Eigenschaften

Molekularformel |

C9H15N2O3P |

|---|---|

Molekulargewicht |

230.20 g/mol |

IUPAC-Name |

3-diethoxyphosphorylpyridin-2-amine |

InChI |

InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)8-6-5-7-11-9(8)10/h5-7H,3-4H2,1-2H3,(H2,10,11) |

InChI-Schlüssel |

SBXVAECANUICLL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=O)(C1=C(N=CC=C1)N)OCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.